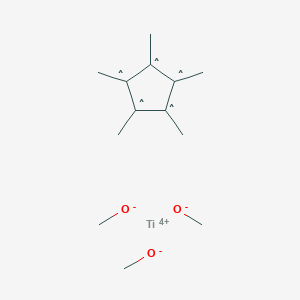
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+): is a complex organometallic compound with the molecular formula C13H24O3Ti+ Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) . This compound features a titanium center bonded to a pentamethylcyclopentadienyl ligand and methanolate ligands .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) typically involves the reaction of titanium tetrachloride (TiCl4) with pentamethylcyclopentadiene and methanol . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
化学反应分析
Types of Reactions:
Polymerization: The titanium center in the compound acts as a Lewis acid catalyst, facilitating the polymerization of olefins and other monomers.
Hydrolysis: The compound can undergo hydrolysis, leading to the formation of titanium dioxide and methanol.
Common Reagents and Conditions:
Polymerization: Common reagents include olefins and other monomers, with the reaction typically conducted under controlled temperatures and pressures.
Hydrolysis: Water or aqueous solutions are used as reagents, with the reaction occurring under ambient conditions.
Major Products:
Polymerization: Various polymers with desired properties.
Hydrolysis: Titanium dioxide and methanol.
科学研究应用
Chemistry:
Catalysis: The compound is used as a catalyst in polymerization reactions, aiding in the production of various polymers.
Biology and Medicine:
Metal-Organic Frameworks (MOFs): The titanium center can act as a connecting node in the synthesis of MOFs, which have applications in gas storage, separation, and catalysis.
Industry:
Material Science: The compound’s catalytic properties are leveraged in the production of advanced materials.
作用机制
The titanium (4+) ion in the compound acts as a Lewis acid catalyst , facilitating various chemical reactions by accepting electron pairs from reactants. This catalytic activity is crucial in polymerization reactions, where the titanium center helps in the formation of polymer chains by coordinating with monomers.
相似化合物的比较
- Pentamethylcyclopentadienyliridium(III) chloride
- Pentamethylcyclopentadienylrhodium(III) chloride
- Pentamethylcyclopentadienylruthenium(III) chloride
Uniqueness:
生物活性
The compound Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) is a coordination complex that has garnered attention in the field of bioinorganic chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant literature, presenting case studies, and summarizing research findings.
Chemical Structure and Properties
Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) consists of a titanium center coordinated with a methanolate ligand and a pentamethylcyclopentane moiety. The unique structure of this compound may contribute to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that titanium complexes exhibit varying degrees of antimicrobial activity. A study highlighted the effectiveness of titanium-based compounds in inhibiting bacterial growth. The mechanism is believed to involve the disruption of bacterial cell walls and interference with metabolic processes.
Table 1: Antimicrobial Activity of Titanium Complexes
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) on human cancer cell lines. The results suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The biological activity of Methanolate;1,2,3,4,5-pentamethylcyclopentane;titanium(4+) is thought to be mediated through several mechanisms:
- Metal Ion Interaction : The titanium ion may interact with cellular components such as proteins and nucleic acids.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that titanium complexes can induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in microorganisms and cancer cells.
Case Studies
- Antibacterial Efficacy : A study demonstrated that titanium complexes significantly reduced the viability of methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for therapeutic use against resistant bacterial strains .
- Cancer Treatment Potential : In vitro studies showed that the compound selectively induced apoptosis in MCF-7 cells via ROS generation and mitochondrial dysfunction .
属性
CAS 编号 |
123927-75-3 |
|---|---|
分子式 |
C13H24O3Ti+ |
分子量 |
276.19 g/mol |
InChI |
InChI=1S/C10H15.3CH3O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;3*1H3;/q;3*-1;+4 |
InChI 键 |
GQQYDESAAOEXPK-UHFFFAOYSA-N |
SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |
规范 SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















